T-705 Ribofuranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

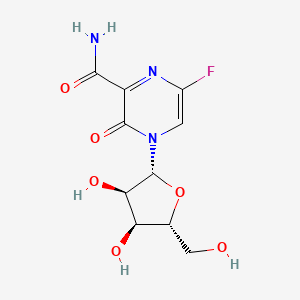

T-705 Ribofuranose is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazine ring, a fluorine atom, and a sugar moiety, making it an interesting subject for research and application.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of T-705 Ribofuranose typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of fluorinating agents and protecting groups is crucial in the synthesis process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

T-705 Ribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

科学研究应用

Influenza Virus

T-705 has demonstrated potent antiviral activity against various strains of influenza virus, including seasonal and highly pathogenic avian influenza strains (H5N1 and H7N9). Studies have shown that T-705 can inhibit viral replication in vitro and in vivo, leading to a significant decrease in viral titers .

Key Findings :

- In vitro studies indicated that T-705 inhibits influenza virus RNA synthesis in a dose-dependent manner .

- The efficacy of T-705 was compared to ribavirin, revealing that T-705 has a higher mutagenic effect on the viral genome .

| Compound | EC50 (μM) | Mechanism |

|---|---|---|

| T-705 | 11 ± 0 | GTP-competitive inhibitor of RdRp |

| Ribavirin | 8.1 ± 1.3 | IMP dehydrogenase inhibitor |

Clinical Applications

T-705 has been investigated for its potential use in treating various viral infections beyond influenza, including:

- COVID-19 : Clinical trials have explored the use of T-705 for COVID-19 treatment. A protocol typically involves a loading dose followed by maintenance doses over several days .

- Other RNA Viruses : Research indicates that T-705 may also be effective against other RNA viruses due to its broad-spectrum antiviral activity. Its ability to induce lethal mutagenesis makes it a candidate for further studies against emerging viral threats .

Case Studies

- Influenza Treatment : In animal models infected with type A influenza virus, administration of T-705 resulted in a significant reduction in pulmonary viral titers. The study highlighted the compound's effectiveness in mitigating severe symptoms associated with influenza infection .

- COVID-19 Trials : Several clinical trials have been registered to evaluate the safety and efficacy of T-705 in adult patients with COVID-19. Initial findings suggest promising results regarding viral load reduction and symptom alleviation .

作用机制

The mechanism of action of T-705 Ribofuranose involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include inhibition of viral replication or induction of apoptosis in cancer cells .

相似化合物的比较

Similar Compounds

- **4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-chloro-3-oxopyrazine-2-carboxamide

- **4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-bromo-3-oxopyrazine-2-carboxamide

Uniqueness

Compared to similar compounds, T-705 Ribofuranose stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for research and application .

生物活性

T-705 ribofuranose, commonly known as favipiravir , is a broad-spectrum antiviral agent that has garnered attention for its efficacy against various RNA viruses, particularly influenza. Its mechanism of action involves the conversion to its active form, T-705 ribosyl triphosphate (T-705RTP), which acts as a nucleotide analog, selectively inhibiting viral RNA-dependent RNA polymerase (RdRp). This article delves into the biological activity of T-705, highlighting its mechanisms, efficacy across different viruses, and relevant case studies.

Favipiravir is metabolized intracellularly to T-705RMP and subsequently to T-705RTP. The active triphosphate form competes with natural nucleotides (ATP and GTP) during viral RNA synthesis. Key findings regarding its mechanism include:

- Competitive Inhibition : T-705RTP inhibits the incorporation of ATP and GTP in a competitive manner, with Ki values of 7.72 μM and 1.56 μM respectively. The incorporation of UTP and CTP is inhibited in noncompetitive and mixed-type manners .

- Lethal Mutagenesis : Studies indicate that T-705RTP can induce lethal mutations within the viral genome by being incorporated into the RNA chain without immediate chain termination, leading to viral extinction .

| Mechanism | Description |

|---|---|

| Conversion | Metabolized to T-705RMP and then T-705RTP by cellular enzymes |

| Inhibition Type | Competitive inhibition of ATP/GTP; noncompetitive/mixed inhibition for UTP/CTP |

| Mutagenesis | Induces lethal mutations in viral RNA |

Efficacy Against Influenza Virus

Favipiravir has demonstrated potent antiviral activity against various subtypes of influenza virus (A, B, C). In vitro studies have shown:

- Inhibition at Different Stages : T-705 targets early to middle stages of the viral replication cycle but does not affect adsorption or release stages .

- Resistance to Purines : Its antiviral activity is diminished in the presence of purine nucleosides but not pyrimidines .

Case Study: Influenza A Virus

In a study involving H1N1-infected cells, treatment with favipiravir resulted in a significant reduction in viral load. The drug was shown to effectively inhibit viral replication and induce mutagenesis within the viral genome, contributing to its antiviral efficacy .

Broad-Spectrum Activity

Beyond influenza, favipiravir exhibits activity against various RNA viruses including:

- Arenaviruses

- Ebola Virus

- Zika Virus

Research indicates that favipiravir's mechanism as a nucleobase analog allows it to function effectively across these diverse viral families .

Table 2: Antiviral Activity Spectrum of Favipiravir

| Virus Type | Efficacy Level | Notes |

|---|---|---|

| Influenza A/B/C | High | Potent inhibitor of RdRp |

| Arenaviruses | Moderate | Effective in vitro |

| Ebola Virus | Moderate | Limited clinical data |

| Zika Virus | Moderate | Requires further investigation |

Safety Profile and Limitations

Despite its promising antiviral properties, favipiravir has notable limitations:

属性

IUPAC Name |

4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-fluoro-3-oxopyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O6/c11-4-1-14(9(19)5(13-4)8(12)18)10-7(17)6(16)3(2-15)20-10/h1,3,6-7,10,15-17H,2H2,(H2,12,18)/t3-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZVKGXWHGKNSF-KAFVXXCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=O)N1C2C(C(C(O2)CO)O)O)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=C(C(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。